![molecular formula C16H20Cl2N6 B563320 2,6-Dichloro-4,8-(dipiperidino-d20)pyrimido[5,4-d]pyrimidine CAS No. 1189450-21-2](/img/structure/B563320.png)

2,6-Dichloro-4,8-(dipiperidino-d20)pyrimido[5,4-d]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

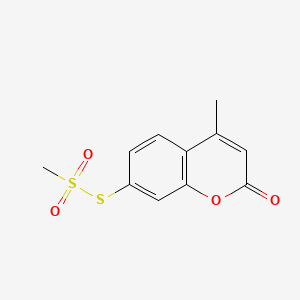

“2,6-Dichloro-4,8-(dipiperidino-d20)pyrimido[5,4-d]pyrimidine” is a compound with the molecular formula C16H20Cl2N6 . It is also known by its CAS number 1189450-21-2 . This compound is an antitumor nucleoside pyrimido pyrimidine .

Synthesis Analysis

The synthesis of “this compound” involves the use of Piperidine and 2,4,6,8-TETRACHLOROPYRIMIDO [5,4-D]PYRIMIDINE .Molecular Structure Analysis

The molecular weight of this compound is 387.4 g/mol . The IUPAC name is 2,6-dichloro-4,8-bis (2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)pyrimido [5,4-d]pyrimidine . The InChI and SMILES strings provide a textual representation of the compound structure .Physical And Chemical Properties Analysis

This compound has a molecular weight of 387.4 g/mol . It has a XLogP3-AA value of 4.4, indicating its lipophilicity . It has no hydrogen bond donors and six hydrogen bond acceptors . The rotatable bond count is 2 . The exact mass and monoisotopic mass are 386.2381850 g/mol . The topological polar surface area is 58 Ų .Applications De Recherche Scientifique

Synthesis and Biological Activity

Pyrimidine derivatives have been recognized for their potential in synthesizing various biologically active compounds. For instance, the synthesis of pyrimido[4,5-b]quinolines from barbituric acid derivatives showcases a method to create compounds with enhanced biological activity, illustrating the versatility of pyrimidine scaffolds in drug development (Nandha Kumar et al., 2001).

Pharmacological Effects

Research on pyrimidine derivatives has revealed their wide range of pharmacological effects. Studies have documented their antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory properties. This comprehensive review of recent developments in pyrimidine chemistry highlights their significant anti-inflammatory effects and the structure-activity relationships that underpin these activities, suggesting avenues for the development of new anti-inflammatory agents (Rashid et al., 2021).

Medicinal and Pharmaceutical Applications

The pyranopyrimidine core has been identified as crucial for medicinal and pharmaceutical applications due to its bioavailability and broader synthetic applications. Reviews covering synthetic pathways for developing various pyrimidine derivatives emphasize their applicability in creating lead molecules for drug development, showcasing the importance of hybrid catalysts in synthesizing 5H-pyrano[2,3-d]pyrimidine scaffolds (Parmar et al., 2023).

Anti-Alzheimer's Agents

Pyrimidine derivatives have also been explored for their potential as anti-Alzheimer's agents. The study of their structural activity relationships and medicinal perspectives demonstrates the ongoing research into leveraging pyrimidine scaffolds for developing therapeutics aimed at neurological disorders, highlighting the possibilities for creating effective anti-Alzheimer's drugs (Das et al., 2021).

Anticancer Properties

Furthermore, pyrimidine-based compounds are extensively researched for their anticancer properties. The review of patent literature on anticancer pyrimidines in various scaffolds underscores the diversity of mechanisms through which these compounds exert their cell-killing effects, indicating their potential as future drug candidates in oncology (Kaur et al., 2014).

Mécanisme D'action

Target of Action

The primary targets of 2,6-Dichloro-4,8-(dipiperidino-d20)pyrimido[5,4-d]pyrimidine are currently unknown

Mode of Action

It is known to be an antitumor nucleoside pyrimido pyrimidine , suggesting that it may interact with nucleosides or nucleotides in some way.

Biochemical Pathways

Given its classification as an antitumor nucleoside pyrimido pyrimidine , it may be involved in pathways related to DNA synthesis or repair, but this is speculative and requires further investigation.

Result of Action

Propriétés

IUPAC Name |

2,6-dichloro-4,8-bis(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)pyrimido[5,4-d]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20Cl2N6/c17-15-20-12-11(13(21-15)23-7-3-1-4-8-23)19-16(18)22-14(12)24-9-5-2-6-10-24/h1-10H2/i1D2,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCVJQTVUJJJSRQ-KHKAULECSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC(=NC3=C2N=C(N=C3N4CCCCC4)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])C2=NC(=NC3=C2N=C(N=C3N4C(C(C(C(C4([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])Cl)Cl)([2H])[2H])([2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20Cl2N6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40661912 |

Source

|

| Record name | 2,6-Dichloro-4,8-bis[(~2~H_10_)piperidin-1-yl]pyrimido[5,4-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40661912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1189450-21-2 |

Source

|

| Record name | 2,6-Dichloro-4,8-bis[(~2~H_10_)piperidin-1-yl]pyrimido[5,4-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40661912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1-Azabicyclo[2.2.2]octan-2-yl)ethan-1-one](/img/structure/B563248.png)

![6-hydroxy-1-methyl-1H-benzo[d]imidazole-2-carbonitrile](/img/structure/B563258.png)